molecular formula C9H16Cl2N2S B2365645 1-Methyl-2-thiophen-2-ylpiperazine;dihydrochloride CAS No. 2416243-07-5

1-Methyl-2-thiophen-2-ylpiperazine;dihydrochloride

Cat. No.: B2365645
CAS No.: 2416243-07-5
M. Wt: 255.2
InChI Key: FQJNOORPWRTOKO-UHFFFAOYSA-N
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Description

1-Methyl-2-thiophen-2-ylpiperazine;dihydrochloride is a chemical compound with the molecular formula C9H14N2S.2HCl and a molecular weight of 255.21 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a thiophene group and a methyl group, and it is commonly used in various scientific research applications.

Preparation Methods

The synthesis of 1-Methyl-2-thiophen-2-ylpiperazine;dihydrochloride typically involves the following steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2-thiophen-2-ylpiperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methyl-2-thiophen-2-ylpiperazine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Methyl-2-thiophen-2-ylpiperazine;dihydrochloride can be compared with other similar compounds, such as:

    1-Methyl-4-phenylpiperazine: This compound has a similar piperazine ring structure but with a phenyl group instead of a thiophene group.

    2-Methyl-2-thiophen-2-ylpiperazine: This compound has a similar thiophene group but with a different substitution pattern on the piperazine ring.

    1-Methyl-2-thiophen-2-ylpiperidine: This compound has a similar thiophene group but with a piperidine ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a thiophene and a piperazine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-2-thiophen-2-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c1-11-5-4-10-7-8(11)9-3-2-6-12-9;;/h2-3,6,8,10H,4-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJNPHKVJVDQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=CC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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